

Commercial Sources and Applications of Synthetic Rat Neuropeptide EI: A Technical Guide

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Compound of Interest

Compound Name: *Neuropeptide EI, rat*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, key biological applications, and associated experimental protocols for synthetic rat Neuropeptide EI (NEI). Neuropeptide EI is a peptide derived from the precursor protein prepro-melanin-concentrating hormone (ppMCH) and plays a significant role in the neuroendocrine regulation of reproductive functions. This document is intended to serve as a comprehensive resource for researchers utilizing synthetic rat NEI in their studies.

Commercial Availability of Synthetic Rat Neuropeptide EI

Several commercial vendors supply synthetic rat Neuropeptide EI for research purposes. The quality and specifications of the peptide may vary between suppliers, and it is crucial to select a product that meets the requirements of the intended application. Below is a summary of commercially available synthetic rat Neuropeptide EI and a related, longer peptide, Neuropeptide EI-Gly-Arg-Arg-MCH, which has also been used in research.

Table 1: Commercial Sources of Synthetic Rat Neuropeptide EI and Related Peptides

Vendor	Product Name	Molecular Formula	Molecular Weight (g/mol)	Purity (%)
MedKoo Biosciences	Neuropeptide EI (rat) (trifluoroacetate salt)	C65H99F3N16O25	1561.59	Not Specified
NovoPro Bioscience	Neuropeptide-glutamic acid-isoleucine, Neuropeptide EI (human, mouse, rat)	C63H98N16O23	1447.57	>97.6
LabSolutions	Neuropeptide EI rat	C63H98N16O23	1447.55	Not Specified
NovoPro Bioscience	Neuropeptide EI-Gly-Arg-Arg-MCH (human, mouse, rat)	C182H282N54O52S4	4186.84	>96.5
CPC Scientific	Neuropeptide EI-Gly-Arg-Arg-MCH (human, mouse, rat)	C182H282N54O52S4	4186.84	Not Specified

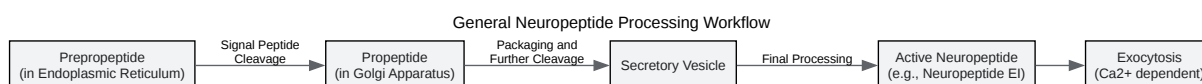
Biological Function and Signaling Pathways

Neuropeptide EI is recognized for its role in the regulation of hormone secretion, particularly luteinizing hormone (LH) from the anterior pituitary.^{[1][2]} Its mechanism of action involves both the central nervous system and direct effects on pituitary cells.^{[1][2]} NEI can act on gonadotropin-releasing hormone (GnRH) neurons and also directly on gonadotrophs in the pituitary to stimulate LH release.^{[1][2]}

Like many neuropeptides, NEI is believed to exert its effects through G protein-coupled receptors (GPCRs). The binding of NEI to its receptor is expected to initiate a cascade of

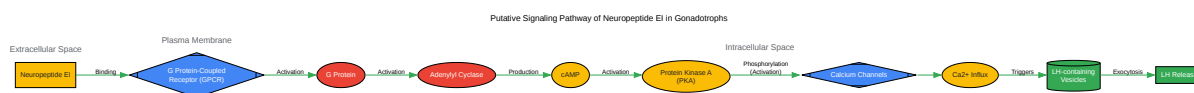
intracellular signaling events. While the specific receptor for NEI has not been fully characterized, the general mechanism for neuropeptide GPCR signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), or the activation of phospholipase C, resulting in the mobilization of intracellular calcium.

Below are diagrams illustrating the general processing of neuropeptides and a putative signaling pathway for Neuropeptide EI in gonadotrophs.



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General workflow for the processing of neuropeptides.



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Hypothesized signaling cascade of NEI in pituitary gonadotrophs.

Experimental Protocols

The following protocols are adapted from the study by De Paul et al. (2009), which investigated the direct effects of synthetic rat Neuropeptide EI on primary pituitary cell cultures.[2]

Primary Pituitary Cell Culture from Female Rats

This protocol describes the isolation and culture of anterior pituitary cells for subsequent stimulation with Neuropeptide EI.

Materials:

- Adult female Wistar rats
- Dulbecco's Modified Eagle's Medium (DMEM)
- Trypsin
- DNase I
- Fetal bovine serum (FBS)
- Horse serum
- Antibiotics (e.g., penicillin-streptomycin)
- Culture plates

Procedure:

- Euthanize adult female rats and aseptically remove the anterior pituitaries.
- Wash the pituitaries multiple times with DMEM.
- Mince the tissue into small fragments.
- Enzymatically disperse the cells using a solution of trypsin and DNase I in DMEM.
- Terminate the enzymatic digestion by adding serum-containing medium.
- Filter the cell suspension to remove undigested tissue.
- Centrifuge the cell suspension to pellet the cells.
- Resuspend the cells in culture medium supplemented with FBS, horse serum, and antibiotics.

- Plate the cells at a desired density in culture plates.
- Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 48-72 hours before experimentation.

Stimulation of Luteinizing Hormone (LH) Release with Synthetic Rat Neuropeptide EI

This protocol details the procedure for treating primary pituitary cell cultures with synthetic rat NEI to measure the stimulation of LH release.

Materials:

- Primary pituitary cell cultures (prepared as described above)
- Synthetic rat Neuropeptide EI (reconstituted in an appropriate vehicle, e.g., sterile water or culture medium)
- Gonadotropin-Releasing Hormone (GnRH) (for co-incubation studies)
- Serum-free culture medium
- Radioimmunoassay (RIA) kit for rat LH

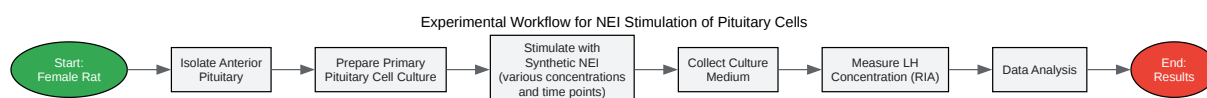
Procedure:

- After the initial incubation period, wash the primary pituitary cell cultures with serum-free medium to remove any residual serum.
- Prepare a range of concentrations of synthetic rat Neuropeptide EI in serum-free medium. In the study by De Paul et al. (2009), concentrations ranging from 1×10^{-8} M to 400×10^{-8} M were used.^[2]
- Add the different concentrations of NEI to the respective wells of the culture plate. For control wells, add only the vehicle.
- For co-incubation studies, add GnRH (e.g., 0.1 or 1×10^{-9} M) with or without different concentrations of NEI.^[2]

- Incubate the cells for various time periods. The cited study used incubation times ranging from 1 to 5 hours.[2]
- At the end of each incubation period, collect the culture medium from each well.
- Store the collected media at -20°C until the LH concentration is measured.
- Quantify the amount of LH in the culture media using a specific radioimmunoassay (RIA) for rat LH, following the manufacturer's instructions.

Data Analysis:

The results should be expressed as the amount of LH released (e.g., ng/mL) and can be normalized to the protein content of the cells in each well. Statistical analysis, such as ANOVA followed by a post-hoc test, should be used to determine the significance of the observed effects. The study by De Paul et al. (2009) found that NEI at concentrations of 100×10^{-8} M and 400×10^{-8} M significantly stimulated LH release after 2 and 1 hours of incubation, respectively.[2]



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